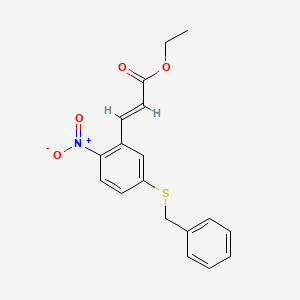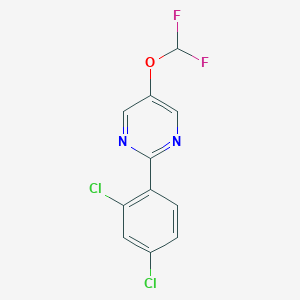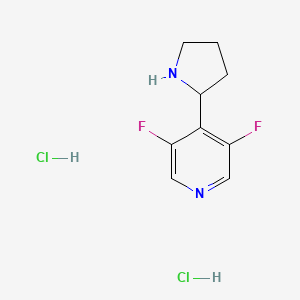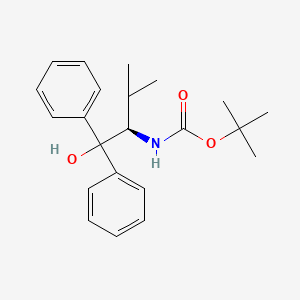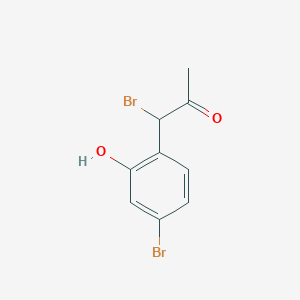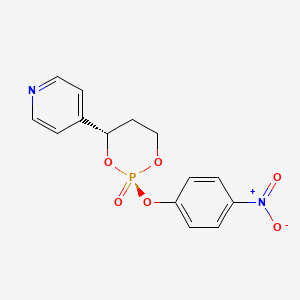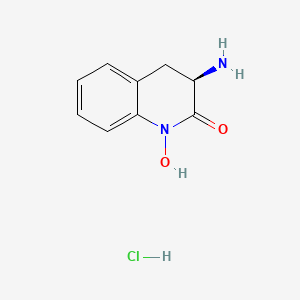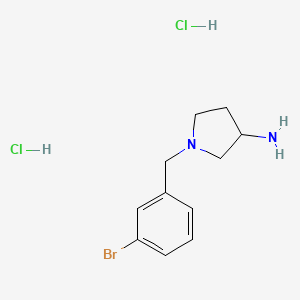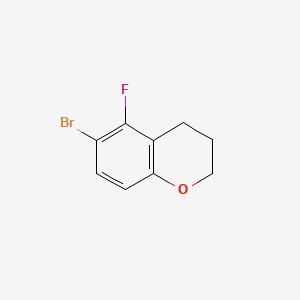
6-Bromo-5-fluorochromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluorochromane is an organic compound with the molecular formula C9H8BrFO It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and biphasic systems can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluorochromane undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted chromane derivatives.
Oxidation Reactions: Oxidizing agents like potassium permanganate can convert this compound into corresponding chromanones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution: Substituted chromane derivatives.
Oxidation: Chromanones.
Reduction: Chromanols.
Scientific Research Applications
6-Bromo-5-fluorochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluorochromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity . The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes.
Comparison with Similar Compounds
6-Fluorochromone-2-carboxylic acid: Shares the fluorine substitution but differs in the carboxylic acid functional group.
8-Bromo-6-fluorochroman: Similar structure but with bromine and fluorine substitutions at different positions.
Uniqueness: 6-Bromo-5-fluorochromane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and fluorine atoms provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
6-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4H,1-2,5H2 |
InChI Key |
SOFVRUWYVBIDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


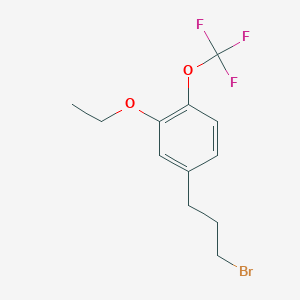
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
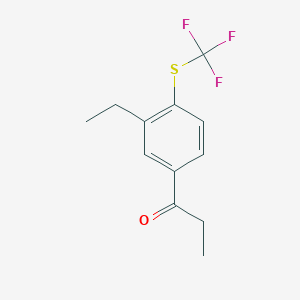
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)

